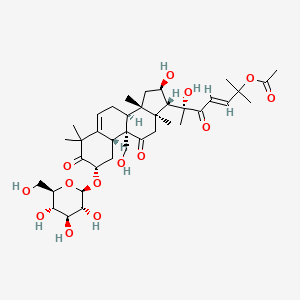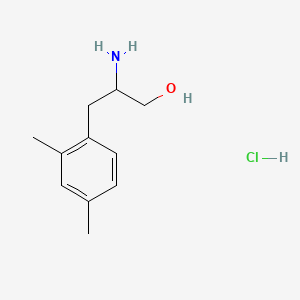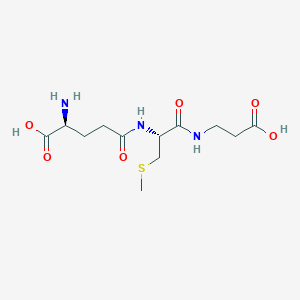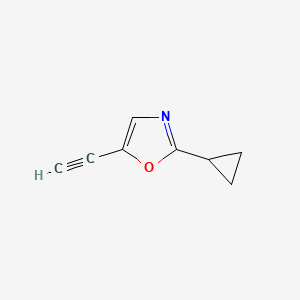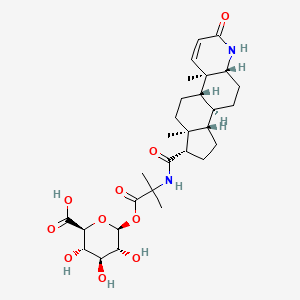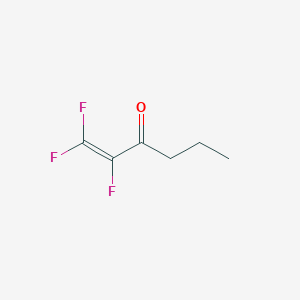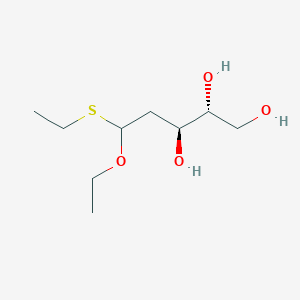
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is an organic compound with a unique structure characterized by the presence of multiple functional groups, including an ethoxy group, an ethylsulfanyl group, and three hydroxyl groups. This compound’s stereochemistry is defined by its (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with ethylsulfanyl and ethoxy reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of its functional groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium ethoxide (NaOEt) or sodium hydrosulfide (NaSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-dibromobutane: Shares a similar stereochemistry but differs in functional groups.
(2R,3R)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: An enantiomer with a different spatial arrangement of atoms.
(2S,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: Another stereoisomer with distinct properties.
Uniqueness
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C9H20O4S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol |
InChI |
InChI=1S/C9H20O4S/c1-3-13-9(14-4-2)5-7(11)8(12)6-10/h7-12H,3-6H2,1-2H3/t7-,8+,9?/m0/s1 |
InChI Key |
KOSRPYQEFXDOIE-ZQTLJVIJSA-N |
Isomeric SMILES |
CCOC(C[C@@H]([C@@H](CO)O)O)SCC |
Canonical SMILES |
CCOC(CC(C(CO)O)O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


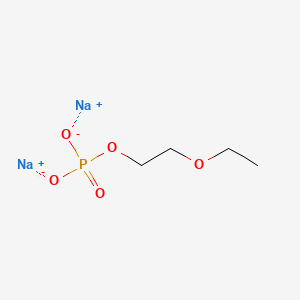
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)

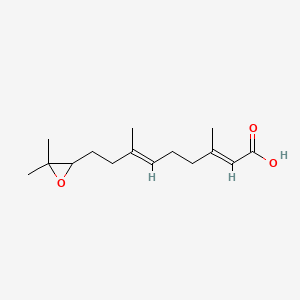
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)

